molecular formula C21H21FN2O4S2 B6543119 2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1060293-01-7

2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B6543119
CAS No.: 1060293-01-7
M. Wt: 448.5 g/mol
InChI Key: JFLIRDZIPAKOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide-containing acetamide derivative featuring a 4-ethoxy-3-fluorobenzenesulfonamido group attached to a phenyl ring and an N-[(thiophen-2-yl)methyl] substituent. Its structure combines three pharmacologically relevant motifs:

  • Sulfonamide moiety: Known for enhancing binding affinity to biological targets, particularly enzymes and receptors .
  • Fluorophenyl group: Improves metabolic stability and lipophilicity, common in drug design for optimizing pharmacokinetics .
  • Thiophene ring: A heterocyclic component that contributes to π-π stacking interactions and modulates electronic properties .

Properties

IUPAC Name

2-[4-[(4-ethoxy-3-fluorophenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S2/c1-2-28-20-10-9-18(13-19(20)22)30(26,27)24-16-7-5-15(6-8-16)12-21(25)23-14-17-4-3-11-29-17/h3-11,13,24H,2,12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLIRDZIPAKOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a novel compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by the presence of an ethoxy group, a fluorine atom, and a benzenesulfonamido moiety, suggests various biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound has the following chemical formula:
C16H17FNO4SC_{16}H_{17}FNO_4S

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group enhances its binding affinity to target proteins, potentially leading to inhibition or modulation of their functions. The presence of the fluorine atom may also contribute to the compound's lipophilicity and overall biological efficacy.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways such as the PI3K/AKT pathway .

Anti-inflammatory Effects

Sulfonamide compounds are often investigated for their anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This suggests that our compound may have potential applications in treating inflammatory diseases.

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it may act as an inhibitor of carbonic anhydrase or other sulfonamide-sensitive enzymes, which play crucial roles in various physiological processes.

Case Studies

  • In vitro Studies : A study evaluated the cytotoxic effects of various sulfonamide derivatives on cancer cell lines. The results demonstrated that compounds structurally similar to this compound significantly reduced cell viability in a dose-dependent manner .
  • Animal Models : In animal models of inflammation, administration of similar sulfonamide compounds resulted in reduced edema and lower levels of inflammatory markers in serum, indicating their potential as therapeutic agents for inflammatory diseases.

Data Table: Comparison of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis; inhibition of cell cycle
Anti-inflammatoryInhibition of COX and pro-inflammatory cytokines
Enzyme InhibitionTargeting sulfonamide-sensitive enzymes

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related acetamide derivatives and their distinguishing features:

Compound Name Structural Features Key Differences from Target Compound Reference
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Thiophene moiety, bromophenyl group Lacks sulfonamido and fluorine substituents
N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)acetamide Triazole core, ethoxy, difluorophenyl, phenylthio Triazole instead of sulfonamido; sulfur-based substituent
2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide Triazole-sulfanyl hybrid, fluoromethylphenyl Triazole-sulfanyl group replaces sulfonamido
N-(4-Nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide Benzothiazinone core, trifluoromethyl, nitrophenyl Benzothiazinone ring system; nitro group
N-[4-(Benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide Benzothiazole-imidazole hybrid, thioether linkage Dual heterocyclic system; thioether substituent

Pharmacological Activity Comparison

The target compound’s structural elements correlate with activities observed in analogues:

  • Antimycobacterial Activity :

    • N-(4-Bromophenyl)-2-(2-thienyl)acetamide showed moderate activity against Mycobacterium tuberculosis (MIC = 12.5 µg/mL) due to thiophene-mediated membrane disruption .
    • The target compound’s sulfonamido group may enhance binding to mycobacterial enzymes (e.g., dihydropteroate synthase), but activity data are needed for validation.
  • Anticancer Activity :

    • N-[4-(Benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide exhibited potent activity against leukemia (GI₅₀ = 0.1 µM) via inhibition of tubulin polymerization .
    • The fluorophenyl and thiophene groups in the target compound could similarly interact with oncogenic targets, but empirical studies are required.
  • Enzyme Inhibition :

    • N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)acetamide inhibited cytohesins (IC₅₀ = 50 nM) through triazole-mediated interactions .
    • The target compound’s ethoxy-fluorobenzenesulfonamido group may target serine proteases or kinases, leveraging fluorine’s electronegativity for hydrogen bonding.

Physicochemical Comparison

Property Target Compound N-(4-Bromophenyl)-2-(2-thienyl)acetamide Triazole-Sulfanyl Derivative
Molecular Weight ~450 g/mol (estimated) 310.19 g/mol 401.45 g/mol
LogP ~3.5 (predicted) 3.1 4.2
Hydrogen Bond Donors 2 (sulfonamido NH, acetamide NH) 1 (acetamide NH) 1 (acetamide NH)
Solubility Low (due to aromatic groups) Moderate in DMSO Low in aqueous buffers

Q & A

Basic: What are the standard synthetic routes for synthesizing 2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide?

Answer:
The synthesis typically involves multi-step organic reactions:

Sulfonamide Coupling : Reacting 4-ethoxy-3-fluorobenzenesulfonyl chloride with a phenylenediamine derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate.

Acetamide Formation : Introducing the acetamide moiety via nucleophilic substitution using chloroacetyl chloride, followed by reaction with (thiophen-2-yl)methylamine.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final product .

Key reagents include hydrazine derivatives (for intermediate steps) and catalysts like DMAP for coupling efficiency. Reaction progress is monitored via TLC (30% ethyl acetate in hexane) .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., sulfonamide NH at δ 10-12 ppm, thiophene protons at δ 6.8-7.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area under the curve) .

Advanced: How can researchers optimize sulfonamide coupling reactions to improve yields?

Answer:

  • Reaction Conditions : Use anhydrous solvents (e.g., DMF or DCM) and inert atmosphere (N2/Ar) to prevent hydrolysis.
  • Catalysts : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine group.
  • Stoichiometry : Maintain a 1:1.2 molar ratio of sulfonyl chloride to amine to minimize side products.
  • Post-Reaction Workup : Quench unreacted sulfonyl chloride with aqueous NaHCO3 and extract with ethyl acetate .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., inconsistent IC50 values)?

Answer:

  • Standardized Assays : Use uniform in vitro protocols (e.g., MTT assays for cytotoxicity, fixed incubation times, and cell lines like HEK293 or HeLa).
  • Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs).
  • Comparative Studies : Benchmark against reference compounds (e.g., doxorubicin for anticancer activity) to validate experimental setups .

Basic: Which functional groups in this compound are most influential in its biological activity?

Answer:

  • Sulfonamide Group : Critical for hydrogen bonding with enzymatic active sites (e.g., carbonic anhydrase inhibitors).
  • Thiophene Moiety : Enhances lipophilicity and π-π stacking with aromatic residues in target proteins.
  • Acetamide Linker : Provides structural flexibility for optimal binding conformations .

Advanced: How to design experiments to evaluate the metabolic stability of this compound?

Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor degradation via LC-MS at 0, 15, 30, and 60 minutes.
  • Metabolite Identification : Use Q-TOF MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites.
  • CYP450 Inhibition Studies : Test against CYP3A4/2D6 isoforms using fluorescent probes (e.g., Vivid® assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.